6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
CAS No.:
Cat. No.: VC9698259
Molecular Formula: C23H23ClN4O3
Molecular Weight: 438.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23ClN4O3 |
|---|---|
| Molecular Weight | 438.9 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C23H23ClN4O3/c1-31-21-5-3-2-4-20(21)26-12-14-27(15-13-26)23(30)16-28-22(29)11-10-19(25-28)17-6-8-18(24)9-7-17/h2-11H,12-16H2,1H3 |
| Standard InChI Key | HATWMZPNLIDFFF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Introduction
Synthesis of Related Pyridazinones
The synthesis of pyridazinones typically involves multiple steps starting from simpler precursors. For example, compounds like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone can be synthesized by reacting commercial 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol, followed by hydrolysis in hot glacial acetic acid to obtain the pyridazinone derivative .
Synthesis Steps for Related Compounds:
-
Starting Materials: Commercial 3,6-dichloropyridazine and (2-fluorophenyl)piperazine.
-
Reaction Conditions: Ethanol as the solvent.
-
Product Formation: 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine.
-
Hydrolysis: Hot glacial acetic acid to form the pyridazinone derivative.
Biological Activities of Pyridazinones
Pyridazinones have shown potential as monoamine oxidase (MAO) inhibitors, particularly MAO-B inhibitors. For instance, compounds containing the (2-fluorophenyl) piperazine moiety have demonstrated potent MAO-B inhibitory activities, with IC50 values as low as 0.013 µM for certain derivatives . The presence of specific substituents on the phenyl ring, such as chlorine or methoxy groups, can significantly influence the inhibitory potency.
Biological Activity Data for Related Compounds:
| Compound | Substituent | IC50 (µM) for MAO-B Inhibition |
|---|---|---|
| T6 | meta bromo | 0.013 |
| T3 | para chloro | 0.039 |
| T9 | para methoxy | 1.17 |
Structural Similarities and Differences
Compounds like 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone share structural similarities with the compound of interest but differ in specific functional groups. These differences can lead to variations in chemical reactivity and biological properties.
Comparison of Structural Features:
| Compound | Pyridazinone Core | Piperazine Substituent | Phenyl Substituents |
|---|---|---|---|
| 6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone | Yes | 2-methoxyphenyl | 4-chlorophenyl |
| 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone | Yes | 4-chlorophenyl | 2-methoxyphenyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume